Tau Peptide (295-309) Trifluoroacetate
Description
Significance of the Proline-Rich Domain and Microtubule-Binding Repeats in Tau Biology
The tau protein is structurally characterized by several distinct domains, including the N-terminal projection domain, a proline-rich domain (PRD), and the microtubule-binding region (MTBR). mdpi.com The PRD is known to be involved in mediating interactions with other proteins and signaling molecules. mdpi.com The MTBR, as its name suggests, is the region directly responsible for binding to microtubules. This region contains either three or four highly conserved repeat sequences (3R or 4R tau), which are critical for its microtubule-stabilizing function. nih.gov The alternative splicing of the MAPT gene results in six different tau isoforms in the adult human brain, differing in the presence or absence of N-terminal inserts and the number of microtubule-binding repeats. nih.govbiorxiv.org The balance between 3R and 4R tau isoforms is crucial for normal neuronal function, and disruptions in this ratio are associated with various tauopathies. biorxiv.org
Identification and Research Relevance of the Tau Peptide (295-309) Region
The Tau Peptide (295-309) corresponds to the amino acid sequence DNIKHVPGGGSVQIV. This specific fragment is located within the third microtubule-binding repeat (R3) of the tau protein. Its trifluoroacetate (B77799) salt form is a common preparation for synthetic peptides used in research, ensuring stability and solubility for experimental use. biorxiv.org
A critical component of this peptide is the hexapeptide sequence VQIVYK (residues 306-311), which has been identified as a key motif responsible for the initiation and propagation of tau aggregation. biorxiv.org This short sequence has a high propensity to form beta-sheets, the foundational structure of the amyloid fibrils that constitute the neurofibrillary tangles (NFTs) seen in Alzheimer's disease and other tauopathies. mdpi.com The region encompassing residues 295-309 has also been identified as part of the catalytic subunit of Protein Phosphatase 2A (PP2A), a major phosphatase that regulates tau phosphorylation. nih.govpnas.orgnih.gov This dual context makes the Tau Peptide (295-309) region of immense interest to researchers studying both tau aggregation and the enzymatic processes that control tau's pathological transformation.
| Feature | Description |
| Peptide Name | Tau Peptide (295-309) Trifluoroacetate |
| Sequence | DNIKHVPGGGSVQIV |
| Location in Tau | Microtubule-Binding Repeat 3 (R3) |
| Key Aggregation Motif | VQIVYK (residues 306-311) |
| Associated Enzyme Subunit | Protein Phosphatase 2A (PP2A) Catalytic Subunit |
Overview of the Peptide's Role as a Model System in Tauopathy Research
Due to its central role in the aggregation process, Tau Peptide (295-309) and its constituent parts, particularly the VQIVYK motif, serve as a crucial in vitro model system for studying the molecular underpinnings of tauopathies. biorxiv.orgbiorxiv.org These synthetic peptides allow researchers to investigate the process of tau aggregation in a controlled environment, free from the complexities of the full-length protein and cellular systems.
These model systems are instrumental in:
Investigating Aggregation Kinetics: Researchers use these peptides to study the rate and mechanism of fibril formation, often employing techniques like Thioflavin T (ThT) fluorescence assays, which detect the formation of beta-sheet structures. nih.gov
Screening for Aggregation Inhibitors: The peptide provides a platform to test the efficacy of potential therapeutic compounds that aim to prevent or disrupt tau aggregation. nih.gov
Studying the Effects of Post-Translational Modifications: The impact of phosphorylation or other modifications on the aggregation propensity of this specific tau region can be precisely examined by synthesizing modified versions of the peptide. pnas.org
Understanding Molecular Interactions: The peptide can be used to study its interaction with other proteins, such as kinases, phosphatases, and chaperones, to elucidate the cellular factors that influence tau pathology. nih.govnih.gov
In essence, this compound provides a reductionist yet powerful tool that helps to unravel the fundamental molecular events that lead to the devastating neurodegeneration seen in tauopathies.
| Research Application | Methodologies | Key Insights |
| Aggregation Studies | Thioflavin T (ThT) Assays, Electron Microscopy | Elucidation of aggregation kinetics and fibril morphology. nih.gov |
| Inhibitor Screening | High-throughput screening with peptide as a substrate | Identification of small molecules and peptides that can block or reverse aggregation. nih.gov |
| Phosphorylation Analysis | In vitro kinase/phosphatase assays with the peptide | Understanding how phosphorylation at specific sites within this region affects aggregation propensity. pnas.org |
Properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H110N20O21.C2HF3O2/c1-11-34(9)53(85-59(99)41(24-45(70)89)79-55(95)37(68)23-49(93)94)63(103)77-38(16-13-14-20-67)56(96)80-40(22-36-25-71-30-75-36)58(98)82-51(32(5)6)65(105)86-21-15-17-43(86)61(101)74-27-47(91)72-26-46(90)73-28-48(92)76-42(29-87)60(100)81-50(31(3)4)62(102)78-39(18-19-44(69)88)57(97)84-54(35(10)12-2)64(104)83-52(33(7)8)66(106)107;3-2(4,5)1(6)7/h25,30-35,37-43,50-54,87H,11-24,26-29,67-68H2,1-10H3,(H2,69,88)(H2,70,89)(H,71,75)(H,72,91)(H,73,90)(H,74,101)(H,76,92)(H,77,103)(H,78,102)(H,79,95)(H,80,96)(H,81,100)(H,82,98)(H,83,104)(H,84,97)(H,85,99)(H,93,94)(H,106,107);(H,6,7)/t34-,35-,37-,38-,39-,40-,41-,42-,43-,50-,51-,52-,53-,54-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHNUMSCRNWGRS-ILWNQBCHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H111F3N20O23 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1633.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characterization and Conformational Dynamics of Tau Peptide 295 309 Trifluoroacetate
Primary Amino Acid Sequence Analysis: VQIINKLDHKSYQLS and Critical Residues
The primary structure of Tau Peptide (295-309) consists of the 15-amino acid sequence Val-Gln-Ile-Ile-Asn-Lys-Leu-Asp-His-Lys-Ser-Tyr-Gln-Leu-Ser, abbreviated as VQIINKLDHKSYQLS. This sequence is located within the microtubule-binding repeat (MTBR) domain of the tau protein, a region intrinsically involved in both its normal function and its pathological aggregation. nih.govnih.gov Analysis of this sequence identifies several residues and motifs that are critical to its structural and functional characteristics.
The most significant feature of this peptide is the N-terminal hexapeptide motif, ²⁹⁵VQIINK³⁰⁰. This sequence is one of two such motifs in the MTBR known for their high propensity to drive the formation of beta-sheets, the core structure of amyloid fibrils. acs.orgresearchgate.net This particular motif is also referred to in literature as PHF6*. acs.orgnih.gov Within this motif, the lysine (B10760008) at position 300 (K300) is of particular interest. Studies on a mutation where this lysine is deleted (ΔK280 in alternative numbering) show that its absence can accelerate the formation of tau fibers, suggesting the residue plays a key role in the structural organization of the aggregates. nih.gov Furthermore, some structural data suggests the C-terminal half of the VQIINK segment, specifically the residues KLD, may have the ability to form a second, distinct steric zipper interface, contributing further to the stability of the aggregated state. nih.gov
| Residue/Motif | Sequence | Position (in peptide) | Reported Significance | Citation |
|---|---|---|---|---|
| PHF6* Motif | VQIINK | 295-300 | Potent driver of β-sheet formation and fibrillization; forms steric zipper interfaces. | acs.orgresearchgate.netnih.govgoogle.com |
| Critical Lysine | K | 300 | Deletion mutant (ΔK280) accelerates fiber formation; located at the junction of potential zipper interfaces. | nih.gov |
| C-Terminal Zipper | KLD | 300-302 | Potential to form a second, distinct steric zipper interface, enhancing aggregation. | nih.gov |
Role of the VQIINK Motif (residues 295-300) in β-Sheet Formation and Aggregation Propensity
The hexapeptide motif ²⁹⁵VQIINK³⁰⁰ is a primary driver of tau protein aggregation. google.com This sequence has a high intrinsic potential to adopt an extended β-sheet conformation, which serves as a nucleus for the misfolding and aggregation of full-length tau protein. acs.orgnih.gov The mechanism by which VQIINK promotes aggregation is through the formation of a structure known as a steric zipper. This involves the tight interdigitation of side chains from identical β-sheets, creating a stable, self-propagating amyloid core. nih.gov
Biochemical studies have demonstrated that the VQIINK motif is a more powerful driver of aggregation compared to the other key hexapeptide motif in tau, VQIVYK (PHF6). nih.gov In experiments using engineered tau constructs, a version containing two copies of the VQIINK motif was shown to aggregate in half the time of the wild-type protein. nih.gov This rapid aggregation highlights the motif's potent amyloidogenic nature. The strength of the VQIINK zipper interface is suggested to be greater than that of the VQIVYK interface, as it buries a significantly larger surface area upon formation. nih.gov This structural stability makes the VQIINK segment a critical target for understanding the initiation of tau fibril formation. acs.orgnih.gov
| Finding | Experimental Basis | Conclusion | Citation |
|---|---|---|---|
| Potent Aggregation Driver | ThT fluorescence assays with engineered Tau K18 constructs (2xIN vs. wild-type). | The 2xIN construct (containing two VQIINK motifs) aggregated twice as fast as wild-type K18. | nih.gov |
| Steric Zipper Formation | Micro-electron diffraction (MicroED) structure determination of a VQIINK-containing segment. | Forms a tightly interdigitated homo-steric zipper, a hallmark of stable amyloid fibrils. | nih.gov |
| Initiation of Fibrillization | In vitro assembly studies and secondary structure prediction. | The VQIINK motif is one of two VQIXXK motifs identified as being important for initiating β-sheet structure development and tau fibril formation. | acs.orgresearchgate.net |
| Seeding Competency | Studies on isolated tau peptides. | Peptides containing the VQIINK motif can self-aggregate and form fibrils capable of seeding the aggregation of full-length tau. | google.com |
Intrinsic Disorder and Conformational Flexibility of the Peptide
In its monomeric and soluble state, the full-length tau protein is classified as an intrinsically disordered protein (IDP), meaning it lacks a stable, well-defined three-dimensional structure under physiological conditions. nih.govsav.sknih.gov Consequently, the Tau Peptide (295-309) fragment, when not aggregated, also exhibits this intrinsic disorder and conformational flexibility. unimi.it Rather than existing in a single conformation, the peptide populates a heterogeneous ensemble of rapidly fluctuating structures. nih.gov
This conformational landscape ranges from highly unfolded, extended states to more compact structures. unimi.itnih.gov While the peptide as a whole is disordered, local regions can have transient structural propensities. sav.skunimi.it For instance, the repeat domains of tau, where this peptide resides, tend to adopt conformations that are more extended than what would be expected from a purely random coil. unimi.it This inherent flexibility is crucial, as it allows the peptide to undergo the significant structural transitions necessary for its pathological function. The conversion from a largely disordered, soluble monomer to a highly structured, β-sheet-rich fibril is a hallmark of its role in disease. nih.govnih.gov
Structural Transitions and Polymorphism in Aggregation States
The aggregation of Tau Peptide (295-309) involves a fundamental structural transition from a disordered monomeric state to a highly ordered, β-sheet-rich filamentous structure. mdpi.com This process is initiated by the high propensity of the VQIINK motif to form a stable β-strand, which then templates the assembly of other peptides. nih.govnih.gov The resulting aggregates are characterized by a cross-β architecture, where β-sheets run perpendicular to the fibril axis, stabilized by the steric zipper interface of the VQIINK core. nih.govmdpi.com
A key feature of tau aggregation is structural polymorphism, meaning the aggregated fibrils can adopt multiple, distinct, self-propagating structures, or "strains." elifesciences.orgnih.gov While the core of the fibril is ordered, the resulting filament structures can differ. Cryo-electron microscopy studies of filaments formed from full-length tau have revealed at least four different conformations. elifesciences.orgnih.gov These polymorphs share a common structural motif but vary in features like the angle of kinks in the peptide backbone and the helical twist of the filament. elifesciences.orgnih.gov This polymorphism may arise from different optimization of packing interfaces as the fibril assembles. elifesciences.org The VQIINK segment itself shows potential for contributing to this polymorphism, with evidence suggesting it can form at least two different steric zipper interfaces, which could lead to different packing arrangements in the final fibril. nih.gov
Computational Modeling of Peptide Conformations and Interactions
Computational modeling, particularly molecular dynamics (MD) simulations, has become an indispensable tool for investigating the conformational dynamics and interactions of tau peptides, which are often difficult to capture with experimental methods alone due to their flexibility and transient nature. nih.govresearchgate.net These simulations provide an atomically detailed view of the peptide's behavior, from its disordered monomeric state to its assembly into oligomers and fibrils. researchgate.net
Simulations have been used to build structural ensembles of tau fragments, including the K18 fragment which contains the 295-309 sequence, to understand the equilibrium between different conformational states. acs.org Such models can show how pathogenic mutations, for example, can shift the peptide's conformational preference from a benign, turn-like state towards an extended, aggregation-prone conformation characteristic of amyloid fibrils. acs.org Coarse-grained modeling approaches have been developed to simulate the aggregation of key hexapeptide motifs over longer timescales, revealing the thermodynamic driving forces and hierarchy of structures that lead to fibril formation. pnas.org Furthermore, computational methods are crucial for understanding how post-translational modifications, such as phosphorylation, impact the structure, dynamics, and aggregation propensity of tau and its fragments. researchgate.netrjraap.com
| Modeling Technique | Application | Key Insights | Citation |
|---|---|---|---|
| Atomistic Molecular Dynamics (MD) | Investigating conformational changes induced by post-translational modifications. | Helps decipher the relationship between specific modifications (e.g., phosphorylation) and the resulting structural conformations of tau peptides. | researchgate.net |
| Ensemble Modeling (from MD fragments) | Building structural ensembles of larger tau fragments (e.g., K18). | Shows how pathogenic mutations can shift the population equilibrium from functional states to aggregation-prone extended conformations. | acs.org |
| Bottom-up Coarse-Grained Modeling | Simulating the aggregation, phase behavior, and thermodynamics of key hexapeptide motifs (e.g., PHF6). | Illuminates the hierarchy of structures, molecular interactions, and driving forces underlying fibrillization. | pnas.org |
| General MD Simulations | Probing the conformational landscape of tau fragments. | Analyzes the high flexibility of disordered peptides and identifies transient structural propensities that may precede aggregation. | nih.gov |
Biochemical Mechanisms and Molecular Interactions Mediated by Tau Peptide 295 309 Trifluoroacetate
Interaction with Microtubules and Modulation of Tubulin Polymerization Dynamics
The interaction of tau with microtubules is a dynamic process crucial for cytoskeletal stability and function. The MTBR, which includes the 295-309 sequence, is essential for this interaction.
Competition with Full-Length Tau for Microtubule Binding Sites
The microtubule-binding region of tau contains repeating sequences that are critical for its affinity to tubulin. While full-length tau binds to microtubules, specific fragments can compete for these binding sites. The binding affinity of tau for microtubules is a key determinant of its function, and this can be influenced by post-translational modifications and the presence of competing molecules. nih.govpharmaceutical-networking.com In vitro studies have shown that the binding of tau to microtubules is a reversible process. nih.gov
Although direct competition studies with Tau Peptide (295-309) are not extensively detailed in the available literature, it is understood that fragments derived from the MTBR can interfere with the binding of the full-length protein. The region encompassing residues 295-309 is located within the third microtubule-binding repeat (R3), which is known to be directly involved in microtubule interaction. nih.govfrontiersin.org Therefore, it is plausible that Tau Peptide (295-309) could act as a competitive inhibitor for full-length tau binding to microtubules. The relative binding affinities would determine the extent of this competition. For instance, the binding affinity for tau-tau interactions is substantially higher than for tau-tubulin binding, which may explain the redistribution of tau from microtubules to aggregates in Alzheimer's disease. nih.gov
Influence on Microtubule Stability and Assembly
The tau protein promotes the polymerization of tubulin into microtubules and enhances their stability. pharmaceutical-networking.comnih.gov This function is primarily mediated by the MTBR. Peptides derived from this region can also influence microtubule dynamics. For example, the presence of tau protein at a concentration equal to 10% of the tubulin concentration has been shown to alter the self-assembly kinetics of microtubules. semanticscholar.org
The specific impact of Tau Peptide (295-309) on microtubule stability and assembly is likely concentration-dependent. While full-length tau generally promotes microtubule assembly, certain fragments might have different effects. For example, some inhibitory proteins can decrease the number of microtubules without affecting their length, suggesting an effect on the nucleation phase of polymerization. researchgate.net The 295-309 region is part of a larger domain that is crucial for the aggregation process, which in turn can be influenced by factors that modulate microtubule binding. mdpi.comnih.gov
| Parameter | Observation | Source |
| Tau-Tubulin Interaction | The C-terminal domain of tau, which is positively charged, binds to the beta-tubulin of microtubules. | semanticscholar.org |
| Effect of Tau on Polymerization | The presence of tau protein can alter the kinetics of microtubule self-assembly. | semanticscholar.org |
| Inhibitory Effects | Certain proteins can inhibit tubulin polymerization by reducing the number of microtubules formed. | researchgate.net |
Interactions with Pathological Tau Aggregates and Fibrils
The aggregation of tau protein into paired helical filaments (PHFs) and straight filaments (SFs) is a hallmark of tauopathies. rsc.org The region encompassing residues 295-309 is located within a sequence that is critical for this aggregation process. Specifically, the hexapeptide 306VQIVYK311, which is part of the R3 repeat and overlaps with the 295-309 sequence, is known to be a core component of tau fibrils and is essential for filament formation. mdpi.comelifesciences.org
Studies have shown that peptides containing this region can seed the aggregation of full-length tau. For instance, a truncated tau fragment containing residues 297-391 can form filamentous aggregates similar to the PHFs found in Alzheimer's disease patients. mdpi.com Furthermore, pre-formed fibrils (PFFs) of tau can induce the aggregation of soluble tau monomers into insoluble fibrils, a process that is central to the propagation of tau pathology. creative-diagnostics.com The interaction of Tau Peptide (295-309) with existing tau aggregates could therefore play a role in the growth and propagation of pathological tau structures. In vitro studies have demonstrated that Aβ fibrils can seed the aggregation of a tau construct (tau-K18), and this process can be monitored using Thioflavin T (ThT) fluorescence. nih.gov
| Interaction | Key Findings | Source |
| Seeding of Aggregation | Peptides from the third microtubule-binding repeat can induce aggregation of the full-length microtubule repeat domain. | mdpi.com |
| Core Aggregation Sequence | The hexapeptide 306VQIVYK311 is a critical motif for tau fibril formation. | mdpi.comelifesciences.org |
| Propagation of Pathology | Pre-formed fibrils can template the misfolding and aggregation of soluble tau. | creative-diagnostics.com |
Binding to Nucleic Acids: DNA and RNA Interactions
Beyond its well-established role in the cytoplasm, a fraction of tau protein is localized to the nucleus where it can interact with nucleic acids. nih.govfrontiersin.org These interactions are implicated in DNA protection and the regulation of chromatin structure. nih.govnih.gov
Sequence Non-Specificity of Nucleic Acid Binding
Full-length tau protein has been shown to bind to both DNA and RNA. nih.govnih.gov This interaction is generally considered to be non-specific in terms of the nucleic acid sequence. The binding is thought to be driven primarily by electrostatic interactions between the positively charged domains of tau and the negatively charged phosphate (B84403) backbone of nucleic acids. rsc.orgnih.gov Tau has been observed to form condensates with DNA and RNA through a process of liquid-liquid phase separation (LLPS). nih.govplos.org While specific high-affinity binding sites on RNA have been identified for tau, particularly tRNAs, the interaction with DNA is less sequence-specific. plos.org The region of tau encompassing residues 295-309 is part of the positively charged MTBR, which is implicated in nucleic acid binding.
Role in Nuclear Tau Function and Heterochromatin Regulation
Nuclear tau is believed to play a role in maintaining genomic stability and organizing chromatin. nih.govfrontiersin.orgfrontiersin.org Tau has been found to associate with pericentromeric heterochromatin and can influence its compaction. nih.govfrontiersin.org The interaction of tau with chromatin may modulate its accessibility, thereby contributing to DNA protection and the regulation of gene expression. nih.gov Tau can interact with key proteins involved in chromatin remodeling, such as TRIM28, and this interaction may be altered in disease states. mdpi.com
The overexpression of tau can lead to global chromatin relaxation, which is a feature observed in the brains of individuals with Alzheimer's disease. mdpi.com This suggests that tau is involved in maintaining the balance between euchromatin and heterochromatin. mdpi.com While these functions are attributed to the full-length protein, the contribution of specific domains like the one containing peptide 295-309 is an area of ongoing research. The binding of tau to DNA is modulated by post-translational modifications, such as phosphorylation, which can reduce its affinity for nucleic acids. nih.gov
| Nuclear Function | Key Findings | Source |
| DNA/RNA Binding | Tau binds to nucleic acids, a process driven by electrostatic interactions. | nih.govrsc.orgnih.gov |
| Chromatin Interaction | Tau associates with heterochromatin and can influence its compaction and stability. | nih.govfrontiersin.orgfrontiersin.org |
| Gene Regulation | Nuclear tau may play a role in regulating gene expression through its interactions with chromatin. | mdpi.com |
Interactions with Chaperone Proteins
Molecular chaperones are critical components of the cellular protein quality control system, identifying and refolding misfolded proteins or targeting them for degradation. nih.gov The Tau protein is a known client of several chaperone systems, with interactions predominantly occurring within its MTBR, a region that encompasses the 295-309 amino acid sequence. nih.govelifesciences.org These interactions are pivotal in maintaining Tau homeostasis and preventing its pathological aggregation.
The heat shock protein 70 (Hsp70) family of chaperones, including the constitutive Hsc70 and the inducible Hsp72, plays a significant role in managing Tau. elifesciences.orgnih.gov Hsp70 and its co-chaperones have been shown to bind directly to the MTBR of Tau. nih.gov This interaction can have dual effects: facilitating the degradation of Tau and stabilizing its binding to microtubules. nih.gov Studies using nuclear magnetic resonance (NMR) spectroscopy have identified specific binding sites for Hsc70 and Hsp72 within the MTBR, highlighting the importance of hexapeptide motifs such as 275VQIINK280 and 306VQIVYK311. elifesciences.org The Tau peptide (295-309) is situated directly between these two critical chaperone-binding motifs, suggesting its potential involvement in the conformational landscape recognized by Hsp70. Hsp70 can inhibit the aggregation of Tau by interacting with soluble monomeric and prefibrillar oligomeric forms of the protein. nih.gov
Heat shock protein 90 (Hsp90) is another key chaperone that interacts with Tau, often in a complex with Hsp70 and other co-chaperones like Hop (Hsp70/Hsp90 organizing protein). nih.govbiorxiv.org Hsp90 has been found to bind to a wide area of the Tau protein that includes the aggregation-prone repeat domains. nih.govcellular-protein-chemistry.nl The binding of Hsp90 to Tau can influence its conformational state, potentially facilitating phosphorylation by kinases like GSK-3β and promoting aggregation under certain conditions. medchemexpress.com The interaction between Hsp90 and Tau is of significant interest as a therapeutic target, as inhibition of Hsp90 has been shown to promote the degradation of pathological forms of Tau. frontiersin.org The binding affinity of Hsp90 for Tau is in the low micromolar range, indicating a physiologically relevant interaction. nih.gov
The co-chaperone CHIP (carboxyl terminus of Hsc70-interacting protein) acts as an E3 ubiquitin ligase and plays a crucial role in the fate of Tau. nih.gov By interacting with the Hsp70/Hsp90 machinery, CHIP can ubiquitinate Tau, targeting it for degradation by the proteasome and thus preventing its accumulation. biorxiv.orgnih.gov Other co-chaperones, such as DnaJC7, have also been identified as regulators of Tau aggregation through their interaction with Hsp70. elifesciences.org
| Chaperone Protein | Interacting Tau Domain/Region | Key Findings | References |
|---|---|---|---|
| Hsp70 (Hsc70/Hsp72) | Microtubule-Binding Region (MTBR), including motifs 275VQIINK280 and 306VQIVYK311 | Binds to aggregation-prone regions, inhibits nucleation and elongation of Tau fibrils, and can promote Tau degradation. | nih.govelifesciences.orgnih.gov |
| Hsp90 | Broad region including the microtubule-binding repeats. | Binds with low micromolar affinity; can promote conformational changes and works in a complex with Hsp70 and co-chaperones to regulate Tau stability and degradation. | nih.govcellular-protein-chemistry.nlmedchemexpress.com |
| CHIP | Binds to the Hsp70/Hsp90-Tau complex. | Functions as an E3 ubiquitin ligase to promote the proteasomal degradation of Tau. | biorxiv.orgnih.gov |
| p23 | Binds to the Hsp90/Tau complex. | Stabilizes the multichaperone/Tau complex. | biorxiv.org |
| DnaJC7 | Binds to Tau via its TPR2B domain and interacts with Hsp70. | Specifically regulates Tau seeding and aggregation. | elifesciences.org |
Other Protein-Protein Interactions within Cellular Contexts
Beyond chaperone networks, the Tau protein, and by extension the region encompassing peptide 295-309, is involved in a multitude of other protein-protein interactions that are vital for its function and are implicated in pathology.
A primary and well-established interactor for Tau is tubulin , the building block of microtubules. frontiersin.org The MTBR, which includes the 295-309 sequence, is essential for this interaction, which stabilizes microtubules and is crucial for axonal transport. frontiersin.org
The Tau protein also interacts with various kinases and phosphatases that regulate its phosphorylation state. Hyperphosphorylation of Tau, which reduces its affinity for microtubules and promotes aggregation, is a hallmark of tauopathies. pharmaceutical-networking.com Kinases such as GSK-3β and CDK5 phosphorylate Tau at multiple sites, some of which are in or near the MTBR. nih.gov Conversely, phosphatases like PP2A dephosphorylate Tau, helping to maintain its normal function.
Furthermore, Tau has been shown to interact with signaling proteins. For instance, the 14-3-3 proteins bind to phosphorylated Tau, an interaction that has been linked to Tau pathology. This binding is dependent on the phosphorylation of specific serine residues on Tau, and the resulting complex can influence Tau's stability and aggregation propensity.
The AAA+ ATPase valosin-containing protein (VCP) has been identified as an interactor with aggregated forms of the Tau repeat domain. cellular-protein-chemistry.nl VCP, in cooperation with Hsp70 and the ubiquitin-proteasome system, can disaggregate ubiquitylated Tau fibrils, highlighting a cellular defense mechanism against Tau pathology. cellular-protein-chemistry.nl
| Interacting Protein/Protein Family | Interacting Tau Domain/Region | Functional Consequence | References |
|---|---|---|---|
| Tubulin | Microtubule-Binding Region (MTBR) | Stabilization of microtubules, regulation of axonal transport. | frontiersin.org |
| GSK-3β / CDK5 (Kinases) | Multiple sites, including regions near the MTBR | Phosphorylation of Tau, leading to reduced microtubule binding and increased aggregation potential. | medchemexpress.comnih.gov |
| Actin | Proline-rich region and MTBR | Cross-linking of microtubules and actin filaments, organizing the cytoskeleton. | nih.gov |
| 14-3-3 Proteins | Phosphorylated sites (e.g., pSer214, pSer324) | Stabilization of phosphorylated Tau, potentially influencing its pathological aggregation. | |
| Valosin-Containing Protein (VCP) | Aggregated Tau Repeat Domain | Disaggregation of ubiquitylated Tau fibrils in conjunction with Hsp70. | cellular-protein-chemistry.nl |
Post Translational Modifications Ptms and Their Impact on Tau Peptide 295 309 Trifluoroacetate Function and Aggregation
Phosphorylation of Tau Peptide (295-309) Region
Phosphorylation, the addition of a phosphate (B84403) group to amino acids, is the most common PTM of the tau protein. creative-diagnostics.com While physiological phosphorylation is essential for normal neuronal function, abnormal hyperphosphorylation is a hallmark of tauopathies like Alzheimer's disease. creative-diagnostics.comnih.gov This process significantly alters tau's structure and function, particularly within the MTBR.
The 295-309 region of the tau peptide lies within the MTBR and contains several critical sites for phosphorylation.
Serine 305 (Ser305) : Research has identified Ser305 as a key residue whose phosphorylation status has significant implications for tau aggregation. nih.govnih.govgenscript.com The mutation of this serine to asparagine (S305N) is sufficient to cause frontotemporal dementia with parkinsonism linked to chromosome 17 (FTDP-17t), underscoring the functional importance of this specific site. nih.gov
KXGS Motifs : The MTBR of tau contains conserved KXGS motifs, which are primary targets for phosphorylation. github.ioyoutube.com The phosphorylation of the serine residue within these motifs is a key regulatory mechanism for tau's interaction with microtubules. creative-diagnostics.com The tau isoform with four microtubule-binding repeats (4R-tau) contains four such motifs, including one at Ser293 (KIGS), which falls within the 295-309 peptide sequence, and others at Ser262, Ser324, and Ser356. mdpi.com
One of the primary functions of tau is to bind to and stabilize microtubules, a role that is heavily regulated by phosphorylation. creative-diagnostics.com
Reduced Affinity : Generally, phosphorylation of tau, especially within the MTBR, decreases its affinity for microtubules. nih.govfrontiersin.org This leads to the detachment of tau from the microtubule network and an increase in the concentration of unbound, soluble tau in the cytoplasm. creative-diagnostics.comnih.gov
Role of KXGS Phosphorylation : The phosphorylation of serine residues within the KXGS motifs is particularly effective at disrupting microtubule binding. frontiersin.org Kinases from the MARK (microtubule affinity-regulating kinase) family specifically target these sites, leading to the rapid dissociation of tau from microtubules and subsequent destabilization of the neuronal cytoskeleton. mdpi.comnih.gov
The effect of phosphorylation on tau aggregation is complex and appears to be highly site-specific.
Inhibition by pSer305 : Contrary to the general belief that hyperphosphorylation promotes aggregation, multiple studies have demonstrated that phosphorylation at Ser305 significantly inhibits both the aggregation of tau and its ability to "seed" or template the misfolding of other tau proteins. nih.govnih.govgenscript.com In cellular models, a phosphomimetic mutation at this site (S305E), which mimics a constant state of phosphorylation, was found to markedly reduce tau's propensity to aggregate. nih.govnih.govgenscript.com Consistent with this protective role, phosphorylated Ser305 is not detected in the pathological tau inclusions found in the brains of Alzheimer's disease patients. nih.govresearchgate.net
Complex Role of KXGS Phosphorylation : The role of KXGS motif phosphorylation is also multifaceted. Some research suggests that hyperphosphorylation at multiple sites, including Ser262, can inhibit aggregation and seeding activity. youtube.comyoutube.com However, other evidence indicates a competitive relationship with acetylation, a protective modification, suggesting that deacetylation followed by phosphorylation at these sites may be a step toward a pathogenic state. nih.govnih.gov
Post-translational modifications like phosphorylation can influence the susceptibility of tau to cleavage by proteases, a process that can generate aggregation-prone fragments. nih.govportlandpress.com
Altered Protease Susceptibility : Phosphorylation can make tau more or less vulnerable to specific proteases. For instance, it has been shown to slow down degradation by calpains and suppress cleavage by thrombin. portlandpress.com
Generation of Truncated Fragments : Proteolytic cleavage is a critical event in tau pathology. Truncation of the tau protein can expose aggregation-prone sequences, such as the hexapeptide motifs in the repeat domain, which then aggregate more readily than the full-length protein. pnas.org For example, cleavage by caspases can generate a C-terminally truncated tau fragment that assembles into filaments more rapidly in vitro. pnas.org While the direct influence of phosphorylation within the 295-309 region on specific cleavage events is still under investigation, its role in modulating tau conformation suggests it is an important factor in the degradation process.
The phosphorylation state of tau is dynamically regulated by the balanced activity of numerous protein kinases and phosphatases.
Tau Kinases : A variety of kinases can phosphorylate tau. The MARK family of kinases (MARK1-4) are primarily responsible for phosphorylating the KXGS motifs. mdpi.comnih.gov Other major proline-directed kinases include glycogen (B147801) synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5). nih.gov Additionally, non-proline-directed kinases such as adenosine-monophosphate activated protein kinase (AMPK) also phosphorylate tau at various sites. mdpi.com
Tau Phosphatases : Protein Phosphatase 2A (PP2A) is the principal phosphatase that removes phosphate groups from tau in the human brain, accounting for approximately 70% of the total tau phosphatase activity. pnas.orgnih.govuef.fi A reduction in PP2A activity or expression is strongly correlated with tau hyperphosphorylation in Alzheimer's disease. pnas.orgnih.gov PP2A can dephosphorylate tau directly and also indirectly by regulating the activity of several tau kinases. nih.gov
| Enzyme Class | Specific Enzyme | Role in Tau Phosphorylation (295-309 Region Context) | Reference |
|---|---|---|---|
| Kinases (Add Phosphate) | MARK Family (MARK1-4) | Primary kinases for KXGS motifs (e.g., Ser293); phosphorylation detaches tau from microtubules. | mdpi.comnih.gov |
| GSK-3β, CDK5 | Major proline-directed tau kinases; contribute to overall tau hyperphosphorylation. | nih.gov | |
| AMPK | Non-proline-directed kinase; contributes to overall tau phosphorylation. | mdpi.com | |
| Phosphatases (Remove Phosphate) | Protein Phosphatase 2A (PP2A) | Primary tau phosphatase; dephosphorylates most sites, counteracting kinase activity. Its inhibition leads to hyperphosphorylation. | pnas.orgnih.govuef.fi |
Acetylation and its Role in Microtubule Binding and Aggregation
Acetylation, the addition of an acetyl group to lysine (B10760008) residues, has emerged as another critical PTM that modulates tau function and pathology. nih.gov
Impact on Microtubule Binding : Similar to phosphorylation, acetylation of tau, particularly within the MTBR, impairs its ability to bind to and stabilize microtubules. nih.govsfu.ca This disruption shifts the equilibrium towards a higher concentration of unbound, cytosolic tau. sfu.ca
Promotion of Aggregation : In vitro studies have shown that acetylation promotes the fibrillization of tau. nih.gov For example, a tau fragment containing the MTBR (K18) fibrillized rapidly when acetylated. nih.gov This effect, however, can be site-specific. Acetylation at lysine 280 (K280) enhances aggregation, whereas modification at other sites like K321 has been shown to inhibit it. mdpi.comacs.org
Crosstalk with Phosphorylation : A crucial interplay exists between acetylation and phosphorylation at the KXGS motifs. These two modifications are mutually exclusive, meaning that acetylation of the lysine within a KXGS motif prevents phosphorylation of the adjacent serine, and vice versa. nih.govnih.govresearchgate.net Research suggests that acetylation at these sites is a protective mechanism that prevents tau aggregation. nih.gov Consequently, the removal of this acetyl group by deacetylases (such as HDAC6) may render the site vulnerable to phosphorylation, potentially facilitating a cascade of events leading to pathological aggregation. nih.govnih.gov
Glycosylation (O-GlcNAcylation) and Reciprocal Regulation with Phosphorylation
O-GlcNAcylation is a dynamic PTM involving the attachment of a single N-acetylglucosamine (O-GlcNAc) sugar to serine (Ser) or threonine (Thr) residues. nih.gov This process is in constant competition with phosphorylation for the same or adjacent sites, creating a reciprocal regulatory relationship that is crucial for maintaining Tau homeostasis. nih.govfrontiersin.org When O-GlcNAcylation levels are high, phosphorylation tends to be low, and vice versa. This balance is governed by the activities of O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it. frontiersin.orgd-nb.info
In the context of Alzheimer's disease, brain glucose metabolism is often impaired, leading to a decrease in the cellular pool of UDP-GlcNAc, the substrate for OGT. nih.govstressmarq.com This results in reduced O-GlcNAcylation of Tau, which in turn allows for its hyperphosphorylation by various kinases. nih.govnih.gov This inverse relationship has been demonstrated in multiple models, where a decrease in O-GlcNAcylation leads to a consequential increase in phosphorylation at numerous pathological sites. nih.govplos.org
While many studies focus on O-GlcNAcylation sites outside the 295-309 region (such as S400), the principle of reciprocal regulation applies across the protein. frontiersin.orgresearchgate.netrsc.org The Tau peptide (295-309) contains a serine residue at position 305 (S305) which could theoretically be a site for this competitive modification. Although direct evidence for O-GlcNAcylation at S305 is not as established as for other sites, the functional implications of the PTM crosstalk in this region are significant. Phosphorylation at S305 has been shown to inhibit Tau aggregation. nih.gov Therefore, a decrease in O-GlcNAcylation could potentially lead to increased phosphorylation at S305, which might serve as a protective, anti-aggregation mechanism, complicating the simple view that all hyperphosphorylation is detrimental. Conversely, some studies suggest the crosstalk is limited and that O-GlcNAcylation fails to prevent hyperphosphorylation under pathological conditions. nih.gov
Table 1: Key PTMs Involved in Reciprocal Regulation with Phosphorylation
| Modification | Enzymes | Key Target Sites on Tau (Illustrative) | General Impact on Phosphorylation | Relevance to Tau (295-309) |
|---|---|---|---|---|
| O-GlcNAcylation | OGT (adds), OGA (removes) | S400, S409, S412, S413 frontiersin.orgresearchgate.net | Generally inhibitory; competes for Ser/Thr residues, reducing kinase access. nih.govrsc.org | The Serine at position 305 (S305) is a potential site for competitive O-GlcNAcylation and phosphorylation. |
| Phosphorylation | Kinases (e.g., GSK3β, CDK5) | S396, S404, S305 frontiersin.orgnih.gov | Generally inhibited by O-GlcNAcylation at the same or nearby sites. rsc.org | Phosphorylation at S305 has been shown to inhibit aggregation. nih.gov |
Methylation and its Effects on Microtubule Binding and Aggregation
Methylation, the addition of a methyl group, primarily occurs on the lysine (K) and arginine residues of Tau. nih.gov The Tau peptide (295-309) is rich in lysine residues (K298, K302, K303), making it a potential hub for this modification. Research into the effects of Tau methylation has yielded seemingly contradictory findings, suggesting its impact is highly context- and site-dependent.
One line of research indicates that methylation is a feature of normal, soluble Tau in the human brain and may serve a protective function. portlandpress.com Studies have shown that the microtubule-binding region, which includes the 295-309 peptide, has the highest frequency of lysine methylation. portlandpress.com When recombinant Tau was chemically methylated in vitro, it retained its ability to promote microtubule assembly but showed a significantly reduced propensity to aggregate. portlandpress.comosu.edu This anti-aggregation effect was attributed to an inhibition of both the nucleation and extension phases of fibril formation. osu.edulancs.ac.uk This suggests that methylation could be a natural mechanism to keep Tau in a soluble, functional state.
Conversely, other studies using "methylmimetics" (substituting lysine with phenylalanine to mimic the hydrophobicity of methylation) have reported detrimental effects. mdpi.comnih.gov In these cellular models, methylation was found to impair Tau's ability to bind to microtubules and, in the context of a pro-aggregation mutation (P301L), actually enhanced its prion-like seeded aggregation. mdpi.comnih.gov This suggests that methylation at specific sites might suppress Tau's normal function and promote pathology. frontiersin.org
This discrepancy highlights the complexity of PTMs. It is possible that methylation at certain sites is protective, while at others it is pathogenic. Furthermore, methylation at lysine residues directly competes with other critical PTMs like acetylation and ubiquitination, meaning the presence of a methyl group can block signals for protein degradation or other functional pathways. nih.govmdpi.comfrontiersin.org
Table 2: Research Findings on Tau Methylation
| Study Approach | Key Findings | Impact on Microtubule Binding | Impact on Aggregation | Relevant Lysine Sites in Tau (295-309) |
|---|---|---|---|---|
| Analysis of normal human brain Tau and in vitro methylation portlandpress.com | Methylation is an endogenous PTM in soluble Tau. | Retained. portlandpress.comosu.edu | Strongly inhibited. portlandpress.comosu.edu | K298, K302, K303 |
| Cellular models using methylmimetics (e.g., K-to-F mutations) mdpi.comnih.gov | Methylmimetics can promote pathological features. | Impaired. mdpi.comnih.gov | Enhanced (prion-like seeding). mdpi.comnih.gov |
Other Pathologically Relevant Post-Translational Modifications
Beyond phosphorylation and methylation, the lysine residues within the Tau peptide (295-309) are targets for several other pathologically relevant PTMs, most notably acetylation and ubiquitination. frontiersin.orgfrontiersin.org These modifications engage in competitive interplay, as they all target the same lysine side chains. nih.govoup.com
Acetylation , the addition of an acetyl group, is catalyzed by acetyltransferases (HATs) and removed by deacetylases (HDACs). frontiersin.org Like methylation, its role is complex. Acetylation at certain lysines, such as those within KXGS motifs, has been shown to inhibit subsequent phosphorylation at that motif and prevent Tau aggregation. oup.com However, acetylation at other sites (e.g., K281) can enhance aggregation propensity. mdpi.com The balance of HAT and HDAC activity is often disrupted in disease states, leading to abnormal Tau acetylation. frontiersin.org
Ubiquitination is the process of attaching ubiquitin, a small regulatory protein, to a substrate protein's lysine residues. This modification is best known as a signal for protein degradation via the proteasome. frontiersin.org In the context of tauopathies, ubiquitinated Tau is a prominent component of insoluble NFTs. lancs.ac.ukfrontiersin.org This suggests that while ubiquitination may initially be a cellular attempt to clear misfolded Tau, the system becomes overwhelmed or impaired, leading to the accumulation of these modified, aggregated species. nih.gov The presence of ubiquitination on lysine residues within the 295-309 region would physically block other modifications like methylation or acetylation and marks the protein for a specific cellular fate. oup.com
Other modifications such as glycation and SUMOylation have also been identified on Tau, adding further layers of regulatory complexity that can influence the structure and function of the 295-309 peptide region. frontiersin.orgrjraap.comrsc.org
Table 3: Other PTMs Potentially Affecting Tau Peptide (295-309)
| Modification | Description | Potential Target Sites in Tau (295-309) | Pathological Relevance |
|---|---|---|---|
| Acetylation | Addition of an acetyl group to lysine. | K298, K302, K303 | Competes with phosphorylation and ubiquitination. Site-specific effects on aggregation; can be pro- or anti-aggregatory. oup.commdpi.com |
| Ubiquitination | Attachment of ubiquitin protein to lysine. | K298, K302, K303 | Typically signals for protein degradation. Found in insoluble NFTs, suggesting impaired clearance of aggregated Tau. nih.govfrontiersin.org |
| SUMOylation | Attachment of Small Ubiquitin-like Modifier (SUMO) to lysine. | K298, K302, K303 | Can compete with ubiquitination and has been shown to decrease Tau degradation. lancs.ac.uk |
| Tyrosine Phosphorylation | Addition of a phosphate group to tyrosine. | Not applicable (No Tyrosine in sequence) | Phosphorylation at Tyrosine 310 (Y310), adjacent to this peptide region, has been shown to inhibit fibrillization. youtube.com |
Role of Tau Peptide 295 309 Trifluoroacetate in Tau Aggregation and Fibril Formation Research
Mechanisms of Peptide-Induced Tau Aggregation and Fibrillization
The aggregation of the tau protein is understood to follow a nucleation-dependent mechanism. rsc.org In its native state, tau is a highly soluble and intrinsically disordered protein that does not spontaneously aggregate. nih.gov However, under pathological conditions, certain regions of the protein can adopt a conformation that is prone to self-assembly. The process begins with a lag phase, where monomeric tau proteins form aggregation-competent nuclei. rsc.org This initial step represents a significant kinetic barrier. rsc.org
Peptide fragments derived from the microtubule-binding region of tau, such as Tau Peptide (295-309), can act as templates or seeds to bypass this lag phase. In vitro studies frequently use polyanionic co-factors like heparin to induce aggregation, as these molecules are thought to neutralize the positive charge of the tau protein, promoting a conformational change that exposes aggregation-prone sequences. rsc.orgmdpi.com NMR studies have shown that heparin interacts with hexapeptide motifs within the repeat domains, including the ³⁰⁶VQIVYK³¹¹ sequence which is partially contained within the 295-309 peptide, inducing the formation of β-strands. mdpi.com The aggregation process generally proceeds through several stages, starting from misfolded monomers and dimers, which then form larger soluble oligomers and protofibrils, and ultimately mature into insoluble fibrils and filaments. mdpi.com
The aggregation pathway can be summarized as follows:
Monomers (Native) → Misfolded Intermediates → Oligomers (Nuclei) → Protofibrils → Insoluble Fibrils/Filaments mdpi.com
Promotion of β-Sheet Stacking and Amyloid-like Structure Formation
A defining characteristic of tau aggregates and other amyloid proteins is their high content of cross-β-sheet secondary structure. researchgate.net In this conformation, individual protein molecules are arranged as β-strands that run perpendicular to the main fibril axis, while the β-sheets extend parallel to it. d-nb.info This architecture confers remarkable stability to the resulting fibrils.
The Tau Peptide (295-309) region is instrumental in this structural transition. This peptide segment, which includes part of the R3 repeat, has a high propensity to form β-sheet structures. mdpi.com When introduced into a solution of full-length tau monomers, these peptides can act as a nucleus, templating the conformational conversion of the larger protein. The soluble tau protein, upon interacting with the β-sheet-rich peptide seed, unfolds from its native random-coil state and refolds into a similar β-sheet conformation. This process leads to the progressive stacking of tau molecules in a parallel, in-register fashion, driving the elongation of the fibril. soton.ac.ukresearchgate.net The analysis of amyloidogenic regions in proteins like tau has revealed a high frequency of aromatic residues, such as phenylalanine and tyrosine, which are believed to facilitate the stacking of β-sheets through interactions between their delocalized π-electron rings. researchgate.net
Distinction Between Amorphous Aggregates and Ordered Fibrils
During the process of protein misfolding, not all aggregates form the highly ordered, fibrillar structures characteristic of amyloid. Proteins can also form amorphous aggregates, which are structurally distinct from fibrils. nih.gov Research has elucidated key differences between these two aggregate types.
Ordered fibrils, like those formed by tau, are crystal-like structures that assemble through a nucleation-dependent mechanism, which involves a lag phase followed by a rapid growth phase. researchgate.net In contrast, amorphous aggregates are typically disordered, glass-like structures that form rapidly without a discernible lag phase. researchgate.net The formation of amorphous aggregates is often not accelerated by the addition of pre-formed seeds. researchgate.net
Energy landscape models suggest that tau aggregation can proceed down two distinct channels: one leading to ordered amyloid fibrils and another leading to amorphous aggregates. nih.gov The oligomers that precede fibril formation (prefibrillar oligomers) have a higher degree of parallel, in-register β-strands, which is the necessary precursor for the ordered fibril. nih.gov Amorphous oligomers, on the other hand, are characterized by a more random stacking of β-strands. nih.gov While both are forms of aggregation, it is the soluble, prefibrillar oligomers, rather than the mature insoluble fibrils, that are often considered the most pathogenic species. nih.govnih.gov
| Characteristic | Ordered Fibrils | Amorphous Aggregates |
|---|---|---|
| Structure | Highly ordered, cross-β-sheet, crystal-like researchgate.net | Disordered, non-fibrillar, glass-like researchgate.net |
| Formation Kinetics | Nucleation-dependent with a lag phase researchgate.net | Rapid formation without a lag phase researchgate.net |
| Seeding | Accelerated by the addition of pre-formed fibril seeds researchgate.net | Generally not accelerated by seeding researchgate.net |
| Precursor Oligomers | Prefibrillar oligomers with parallel in-register β-strands nih.gov | Oligomers with near-random β-strand stacking nih.gov |
| Detection | Specific binding to dyes like Thioflavin T researchgate.net | Detected by light scattering or ANS fluorescence researchgate.net |
Investigation of Seeded Aggregation and "Prion-like" Propagation Models
A significant advancement in understanding the progression of tauopathies is the "prion-like" propagation hypothesis. d-nb.infocam.ac.uk This model proposes that pathological tau aggregates can spread from one neuron to another, inducing the misfolding of native tau in the recipient cell in a self-amplifying cascade. mdpi.comd-nb.info This mechanism could explain the stereotypical progression of tau pathology through anatomically connected brain regions observed in Alzheimer's disease. mdpi.com
Seeded aggregation is the core of this model. Small, soluble aggregates of tau, acting as "seeds," are believed to be the primary species responsible for this cell-to-cell transmission. mdpi.comnih.gov Research using peptide fragments like Tau (295-309) is crucial for studying this phenomenon. A study using a 19-residue peptide (295-313) containing a pathogenic mutation demonstrated that these small peptide fibrils could function as "partial prions," successfully inducing the aggregation of the much larger, full-length tau protein in a cell model and propagating this aggregation over multiple generations. researchgate.net Evidence suggests that tau oligomers are particularly effective at seeding and may induce a more rapid propagation of pathology compared to insoluble tau filaments. nih.gov For this prion-like mechanism to occur, extracellular tau seeds must be taken up by neurons and gain access to the cytosol, where they can interact with and template the misfolding of soluble, native tau. biorxiv.org
Development of Peptide-Based Aggregation Modulators and Inhibitors
The central role of specific peptide sequences in initiating tau aggregation makes them attractive targets for therapeutic intervention. nih.gov A key strategy involves designing peptide-based inhibitors that can interfere with the aggregation process. soton.ac.uknih.gov These inhibitors are often based on the very sequences that promote aggregation, such as the ³⁰⁶VQIVYK³¹¹ motif. soton.ac.ukbiorxiv.orglancs.ac.uk
The principle behind this approach is that a modified peptide can bind to the aggregation-prone region of tau but, due to its modifications, will not support the continued stacking of β-sheets. Instead, it acts as a "capping" agent, blocking the ends of growing fibrils and preventing further monomer addition. Modifications can include using D-amino acids instead of the natural L-amino acids to create retro-inverso peptides, which are more resistant to degradation by proteases and can be potent inhibitors. nih.govbiorxiv.orglancs.ac.uk For instance, a retro-inverso peptide named RI-AG03, designed based on the ³⁰⁶VQIVYK³¹¹ hotspot, was shown to reduce the aggregation of recombinant tau by over 90% and block seeded aggregation when added during the growth phase. soton.ac.ukbiorxiv.org Such peptide inhibitors represent a promising class of pharmaceuticals due to their potential for high specificity and low toxicity. nih.gov
| Inhibitor Name/Type | Basis/Target Sequence | Mechanism of Action | Reported Effect |
|---|---|---|---|
| RI-AG03 | Based on the 306VQIVYK311 hotspot soton.ac.ukbiorxiv.org | Retro-inverso D-amino acid peptide that blocks aggregation hotspots. nih.govbiorxiv.org | Reduced recombinant Tau aggregation by >90%; blocked seeded aggregation in vitro; improved neurodegenerative phenotypes in a Drosophila model. soton.ac.ukbiorxiv.org |
| w-tau peptide | Derived from a human-specific tau splicing isoform mdpi.com | Inhibits both tau and amyloid-β peptide assembly. mdpi.com | Demonstrated inhibition of tau protein assembly in research studies. mdpi.com |
| Peptides targeting PHF6* and PHF6 | 275VQIINK280 (PHF6*) and 306VQIVYK311 (PHF6) nih.govlancs.ac.uk | Structure-based design or phage display to develop peptides that interfere with these key aggregation motifs. nih.gov | Various peptides developed through these methods have shown efficacy as tau aggregation inhibitors in preclinical models. nih.gov |
Advanced Research Methodologies for Studying Tau Peptide 295 309 Trifluoroacetate
Chemical Synthesis and Protein Semi-Synthesis Approaches for Modified Peptides and Proteins
The generation of specific, homogeneously modified tau peptides and proteins, which is often not possible using recombinant expression systems alone, relies on sophisticated chemical synthesis and semi-synthesis strategies. chemrxiv.orgnih.gov These methods provide unparalleled control over the protein sequence, allowing for the site-specific incorporation of post-translational modifications (PTMs), labels, or unnatural amino acids. chemrxiv.orgacs.org
Chemical Synthesis: Total chemical synthesis of peptides and small proteins is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS) . nih.govnih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. researchgate.net For larger proteins, such as the full-length 441-amino acid tau isoform, a convergent strategy is employed where several smaller peptide fragments (typically 30-50 amino acids long) are synthesized via SPPS and then joined together. chemrxiv.orgnih.gov
A key technology that enables the assembly of these fragments is Native Chemical Ligation (NCL) . nih.govwikipedia.org NCL involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. wikipedia.orgnih.gov This reaction forms a native peptide bond at the ligation site. wikipedia.org The synthesis of the full 2N4R tau protein has been accomplished by dividing the protein into multiple fragments and ligating them, often utilizing the two natural cysteine residues (C291 and C322) as ligation junctions. nih.govnih.gov The region containing Tau Peptide (295-309) falls within a fragment that can be synthesized and ligated using these established chemical protein synthesis strategies. nih.gov
Protein Semi-Synthesis: This approach combines recombinant protein expression with chemical synthesis. Typically, a large portion of the protein is produced recombinantly, while a smaller, synthetically-produced peptide containing the desired modifications is ligated to it. acs.orgleibniz-fmp.de Expressed Protein Ligation (EPL) is a powerful semi-synthetic technique that utilizes intein-mediated chemistry to generate a recombinant protein with a C-terminal thioester, which can then be used in an NCL reaction with a synthetic peptide. researchgate.net
Semi-synthetic strategies have been developed to introduce site-specific PTMs into the C-terminal region of tau (residues 246-441), which includes the 295-309 sequence. acs.orgnih.gov This has allowed researchers to produce tau proteins with specific, disease-associated modifications like acetylation (e.g., AcK280) and phosphorylation (e.g., pY310) to study their direct impact on tau structure and function. acs.orgnih.gov Another semi-synthetic method uses disulfide-coupling chemistry to attach molecules like di-ubiquitin to specific sites, mimicking native ubiquitination. mdpi.com
Table 1: Key Methodologies in Tau Peptide Synthesis
| Methodology | Principle | Application to Tau Research | Reference(s) |
|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids to a peptide chain on a solid resin. | Synthesis of tau fragments, including those containing PTMs or labels. nih.govresearchgate.net | nih.gov, researchgate.net |
| Native Chemical Ligation (NCL) | Reaction between a peptide C-terminal thioester and a peptide N-terminal cysteine to form a native peptide bond. wikipedia.org | Assembly of synthetic tau fragments into larger domains or the full-length protein. chemrxiv.orgnih.govnih.gov | nih.gov, chemrxiv.org, nih.gov, wikipedia.org |
| Expressed Protein Ligation (EPL) | A semi-synthesis method combining recombinant protein expression (with an intein tag) and NCL. researchgate.net | Generation of large, segmentally isotope-labeled or post-translationally modified tau proteins. acs.orgresearchgate.net | acs.org, researchgate.net |
| Disulfide-Coupling Chemistry | Directed formation of a disulfide bond to covalently link a modifying molecule to a cysteine residue in the protein. | Site-specific attachment of ubiquitin chains to tau to study the effects of ubiquitination. mdpi.com | mdpi.com |
Biophysical Techniques for Structural and Aggregation Analysis
A suite of powerful biophysical techniques is employed to characterize the structure of Tau Peptide (295-309) and its propensity to aggregate, providing insights from the single-molecule to the macroscopic level.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
NMR spectroscopy is a uniquely powerful tool for studying intrinsically disordered proteins (IDPs) like tau, as it can provide atomic-resolution information on structure, dynamics, and interactions in solution. frontiersin.orgresearchgate.net For monomeric tau or its fragments, 2D NMR experiments like the 1H-15N HSQC spectrum reveal a characteristic lack of chemical shift dispersion, a hallmark of disordered proteins. nih.gov
However, detailed analysis of chemical shifts can identify regions with propensities to form transient secondary structures, such as β-strands or polyproline II helices, which are thought to be important for initiating aggregation. frontiersin.orgnih.gov NMR is also highly sensitive to the chemical environment, making it ideal for mapping the binding sites of interaction partners (like microtubules or polyanions) or identifying the structural consequences of PTMs through chemical shift perturbations. frontiersin.orgnih.gov For instance, studies on tau fragments have used NMR to show how phosphorylation can alter the local conformation and enhance aggregation rates. frontiersin.org Solution-state NMR has been used to define the structure of the 2N4R tau isoform, revealing compact conformations and intramolecular interactions between the C-terminus and the MTBR. nih.gov
Cryo-Electron Microscopy (Cryo-EM) for Fibril Structure Determination
Cryo-EM has revolutionized structural biology, enabling the determination of near-atomic resolution structures of large macromolecular assemblies, including amyloid fibrils from patient brains. nih.govelifesciences.org This technique has been used to solve the structures of paired helical filaments (PHFs) and straight filaments (SFs) extracted from the brains of individuals with Alzheimer's disease. nih.govresearchgate.net
These groundbreaking studies revealed that the ordered core of these filaments is composed of residues from the microtubule-binding repeats, specifically including residues ~306-378. nih.gov This region encompasses the C-terminal portion of the Tau Peptide (295-309). The structures show a complex fold where the peptide chain forms a series of cross-β sheets. nih.gov Cryo-EM demonstrates that different tauopathies are characterized by distinct fibril core structures, or polymorphs. elifesciences.org By providing high-resolution models of the fibril core, cryo-EM offers a precise blueprint for understanding how the Tau Peptide (295-309) participates in the stable architecture of the pathological aggregates and provides a structural basis for designing diagnostic agents or aggregation inhibitors. biorxiv.org
Atomic Force Microscopy (AFM) for Aggregate Morphology Visualization
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that visualizes the surface topography of materials at the nanoscale. nih.gov In the context of tau research, AFM is used to directly observe the morphology of aggregates in solution or deposited on a surface like mica. nih.govplos.org It can characterize the full spectrum of aggregated species, from small, soluble oligomers to protofibrils and mature, twisted fibrils. nih.govbiorxiv.org
AFM provides quantitative data on the dimensions of aggregates, such as their height, width, and length. nih.govplos.org For example, studies have used AFM to measure the heights of twisted filaments from recombinant tau, finding values of 14-16 nm. researchgate.net The technique has been used to follow the kinetics of aggregation, visualizing how small globular particles evolve into larger fibrillar structures over time. plos.org This single-molecule approach is complementary to ensemble techniques, offering direct visual evidence of the polymorphism and structural heterogeneity within a population of tau aggregates. biorxiv.org
Dynamic Light Scattering (DLS) for Aggregate Size and Distribution
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in solution. news-medical.netamazonaws.com It works by analyzing the temporal fluctuations in the intensity of light scattered by particles undergoing Brownian motion. The rate of these fluctuations is related to the particle's diffusion coefficient, which in turn is used to calculate its hydrodynamic radius (Rh). news-medical.net
Table 2: DLS Analysis of Tau Aggregation States
| Tau Species/Condition | Hydrodynamic Radius (Rh) / Diameter | Observation | Reference(s) |
|---|---|---|---|
| Tau "Monomer" solution | ~10-12 nm (Radius) | Solution contains stable pre-aggregates/oligomers. | news-medical.net, amazonaws.com |
| Tau + Aggregate Seeds (Initial) | Growth rate of 13.7 nm/hour (Radius) | Seeding initiates rapid growth of larger aggregates. | news-medical.net |
Transmission Electron Microscopy (TEM) for Fibril Imaging
Transmission Electron Microscopy (TEM) is a cornerstone technique for the high-resolution visualization of amyloid fibrils. springernature.com In TEM, a beam of electrons is transmitted through an ultrathin specimen, interacting with it as it passes through. An image is formed from the electrons that are transmitted, which is then magnified and focused onto an imaging device. Samples for TEM, such as tau fibrils, are typically stained with heavy metal salts (e.g., uranyl acetate) to enhance contrast. springernature.com
TEM provides direct, nanometer-resolution images of individual tau filaments, revealing critical morphological details. springernature.com It is used to confirm the presence of fibrils in an aggregation reaction and to characterize their structure, such as their width, length, and periodicity (the distance between twists in a helical filament). researchgate.net For example, TEM has shown that heparin-induced recombinant tau can form twisted fibrils with widths varying from approximately 5 to 13 nm and a helical periodicity of 60-70 nm. researchgate.net TEM is essential for distinguishing between different fibril polymorphs (e.g., straight vs. paired helical filaments) and for assessing the effects of mutations, PTMs, or inhibitor compounds on fibril morphology. nih.govresearchgate.net
Fluorescence-based Assays for Aggregation Kinetics
Fluorescence-based assays are powerful tools for monitoring the aggregation kinetics of tau peptides in real-time. These methods rely on fluorescent dyes that exhibit changes in their spectral properties upon binding to aggregated protein structures, particularly the β-sheet-rich amyloid fibrils.
Thioflavin T (ThT) Assay:
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils. nih.govacs.orgacs.orgresearchgate.net ThT is a benzothiazole (B30560) dye that displays a significant increase in fluorescence emission intensity when it binds to the β-sheet structures characteristic of amyloid aggregates. nih.govacs.org In a typical assay, the tau peptide is incubated under conditions that promote aggregation, and the fluorescence of ThT is measured over time. jove.comjove.comprotocols.io The resulting kinetic profile is often sigmoidal, characterized by a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (steady-state). nih.gov
| Parameter | Description | Typical Measurement |
| Lag Phase | Time before significant aggregation is detected. | Calculated based on a percentage increase (e.g., 3%) of the ThT fluorescence signal. jove.com |
| T50 (Half-time) | Time to reach 50% of the maximum fluorescence signal. | Calculated by interpolation between predicted values. jove.com |
| Excitation Wavelength | Wavelength of light used to excite the ThT dye. | 440 nm or 450 nm nih.govjove.com |
| Emission Wavelength | Wavelength at which the fluorescence of ThT is measured. | 480 nm, 485 nm, or 510 nm nih.govjove.comprotocols.io |
This table is interactive. You can sort and filter the data by clicking on the headers.
Researchers can use this assay to study the effects of various factors, such as mutations, post-translational modifications, or potential inhibitor compounds, on the aggregation kinetics of Tau Peptide (295-309). jove.combiorxiv.org
Time-Correlated Single Photon Counting (TCSPC):
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique that measures the arrival times of individual photons with picosecond resolution. photon-force.combecker-hickl.com In the context of tau peptide research, TCSPC can be used for fluorescence lifetime imaging (FLIM) to probe the microenvironment of fluorescently labeled tau peptides. photon-force.comnih.gov By measuring changes in the fluorescence lifetime of a probe, researchers can gain insights into protein conformation, binding events, and the early stages of aggregation, which may not be readily detectable by intensity-based methods like the standard ThT assay. photon-force.comrsc.org TCSPC provides detailed information about the distribution of different aggregated species and their formation kinetics. becker-hickl.com
Biochemical Assays for Functional and Interaction Studies
Biochemical assays are essential for understanding the functional consequences of Tau Peptide (295-309) and its interactions with other biomolecules.
In Vitro Microtubule Assembly Assays
Tau protein's primary physiological function is to promote the assembly and stabilization of microtubules. nih.govpharmaceutical-networking.com In vitro microtubule assembly assays are used to assess the ability of tau peptides to influence this process. nih.govnih.gov In these assays, purified tubulin is incubated with the tau peptide, and the polymerization of tubulin into microtubules is monitored, often by measuring changes in light scattering or fluorescence. nih.govacs.org These experiments can reveal whether the (295-309) peptide fragment retains any of the microtubule-binding and assembly-promoting properties of the full-length tau protein or if it interferes with this function. nih.gov
| Assay Component | Purpose |
| Purified Tubulin | The building block of microtubules. |
| Tau Peptide (295-309) | The peptide being investigated for its effect on microtubule assembly. |
| GTP | Required for tubulin polymerization. acs.org |
| Buffer | Maintains optimal pH and ionic strength for the reaction. acs.org |
| Detection Method | Light scattering or fluorescence to monitor microtubule formation. nih.gov |
This table is interactive. You can sort and filter the data by clicking on the headers.
Protease Cleavage Assays
The proteolysis of tau is a significant event in the pathogenesis of tauopathies, as it can generate fragments with a higher propensity to aggregate. frontiersin.orgsemanticscholar.orgrsc.org Protease cleavage assays are employed to identify which proteases can cleave Tau Peptide (295-309) and to determine the specific cleavage sites. frontiersin.orgnih.gov These assays typically involve incubating the peptide with a specific protease, such as caspase or calpain, and then analyzing the resulting fragments using techniques like SDS-PAGE and mass spectrometry. frontiersin.org Understanding the proteolytic processing of this peptide can provide insights into the generation of neurotoxic tau species. nih.govfrontiersin.org
Peptide Screening for Binding Interactions (e.g., ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile technique used to detect and quantify the binding of Tau Peptide (295-309) to other molecules, such as antibodies, other tau fragments, or potential therapeutic agents. nih.govd-nb.info In a typical ELISA, the tau peptide is immobilized on a microplate, and then potential binding partners are added. The binding is detected using a specific antibody conjugated to an enzyme that produces a measurable colorimetric or fluorescent signal. d-nb.info This method is valuable for screening libraries of compounds to identify potential inhibitors of tau-tau interactions or to characterize the binding epitopes of specific antibodies. nih.govmdpi.com
Kinase and Phosphatase Activity Assays
Phosphorylation is a key post-translational modification that regulates tau's function and aggregation. pharmaceutical-networking.commdpi.com Kinase and phosphatase activity assays are used to investigate how Tau Peptide (295-309) is phosphorylated by various kinases (e.g., GSK-3β, CDK5) and dephosphorylated by phosphatases (e.g., PP2A). nih.govresearchgate.netnih.gov These assays typically involve incubating the peptide with the respective enzyme in the presence of ATP (for kinases) and then detecting the change in phosphorylation status using methods like radioactive labeling, specific antibodies, or mass spectrometry. nih.govcore.ac.uk The results from these assays can reveal whether this specific peptide sequence contains key sites for phosphorylation and how this modification might influence its pathological behavior. mdpi.com
Cellular and In Vitro Model Systems for Investigating Peptide Effects
To understand the effects of Tau Peptide (295-309) in a more biologically relevant context, researchers utilize various cellular and in vitro model systems. mdpi.comnih.gov
Cellular Models:
Cellular models, such as human neuroglioma (H4) or neuroblastoma (SH-SY5Y) cell lines, are often used to study the intracellular effects of the tau peptide. elsevierpure.comnih.gov These cells can be engineered to express the tau peptide, or the peptide can be introduced into the cells exogenously. elsevierpure.comnih.gov Researchers can then use various imaging and biochemical techniques to investigate the peptide's aggregation, localization, and impact on cellular processes like microtubule stability and cell viability. nih.govnih.gov These models are also valuable for high-throughput screening of compounds that may inhibit tau aggregation or toxicity in a cellular environment. nih.gov
In Vitro Models:
In vitro models provide a simplified and controlled environment to study specific aspects of the peptide's behavior. mdpi.comnih.gov These can range from simple buffer solutions used for aggregation assays to more complex systems that mimic aspects of the cellular environment. For instance, researchers might use artificial lipid bilayers to study the interaction of the peptide with cell membranes or reconstituted cytoskeletal networks to investigate its effects on microtubule dynamics. nih.gov These reductionist approaches are crucial for dissecting the fundamental molecular mechanisms underlying the peptide's function and dysfunction. mdpi.com
| Model System | Key Features | Research Applications |
| Human Neuroglioma (H4) Cells | Human-derived, can be engineered to express tau constructs. elsevierpure.com | Studying intracellular aggregation and screening for inhibitors. elsevierpure.comnih.gov |
| Neuroblastoma (SH-SY5Y) Cells | Neuronal-like cells that can be differentiated. | Investigating effects on neuronal processes and toxicity. |
| Primary Neuronal Cultures | More physiologically relevant than cell lines. nih.gov | Studying synaptic effects and neurodegeneration. nih.gov |
| Induced Pluripotent Stem Cells (iPSCs) | Can be generated from patient cells and differentiated into neurons. mdpi.com | Modeling patient-specific aspects of tauopathy. mdpi.com |
| Artificial Lipid Bilayers | Mimic cell membranes. | Studying peptide-membrane interactions. |
| Reconstituted Cytoskeletal Networks | Purified tubulin and other microtubule-associated proteins. nih.gov | Investigating effects on microtubule dynamics. nih.gov |
This table is interactive. You can sort and filter the data by clicking on the headers.
By employing this diverse array of advanced research methodologies, scientists can progressively unravel the complex role of Tau Peptide (295-309) Trifluoroacetate (B77799) in the broader context of tauopathy research, paving the way for the development of novel diagnostic and therapeutic strategies.
Stable Cell Lines (e.g., U2OS expressing mutant Tau)
Stable cell lines, such as the human bone osteosarcoma epithelial cell line U2OS, serve as powerful tools for studying the cellular mechanisms of tau aggregation. nih.gov These cells can be genetically engineered to express mutant forms of the tau protein, such as the P301S mutation, which is associated with frontotemporal dementia. nih.gov This allows researchers to create a controlled environment to study the initiation and propagation of tau pathology.
In these cellular models, the expressed mutant tau often colocalizes with microtubules, the protein's natural binding partner. nih.gov However, upon the introduction of exogenous tau fibrils, the cellular tau can be induced to mislocalize and form cytoplasmic inclusions, mimicking the formation of neurofibrillary tangles seen in disease. nih.gov This process can be tracked in real-time using live-cell imaging, often by tagging the tau protein with fluorescent markers like green fluorescent protein (GFP) or its variants. nih.gov
Furthermore, U2OS cells have been instrumental in studying the fate of exogenous tau seeds. Research has shown that when these cells are exposed to labeled tau fibrils, the fibrils are internalized and can be tracked through various cellular compartments. nih.gov Studies have demonstrated the colocalization of internalized tau with markers for early endosomes (Rab5), late endosomes (Rab7), and lysosomes (LAMP1), indicating that a significant portion of exogenous tau is targeted for lysosomal clearance. nih.gov However, a fraction of this tau can escape into the cytoplasm and seed the aggregation of endogenous tau. nih.gov
| Cell Line Component | Application in Tau Research | Key Findings |
| U2OS Cells | Host for expressing mutant tau. | Provides a consistent and reproducible cellular environment. |
| Mutant Tau (e.g., P301S) | Induces a disease-relevant tau pathology. nih.gov | Expression leads to tau that is prone to aggregation. nih.gov |
| Fluorescent Tags (e.g., GFP) | Visualization of tau localization and aggregation. nih.gov | Enables live-cell imaging of tau dynamics. nih.gov |
| Exogenous Tau Fibrils | Seeding of endogenous tau aggregation. nih.gov | Triggers the formation of cytoplasmic tau inclusions. nih.gov |
Primary Neuronal Cultures
Primary neuronal cultures, derived directly from the brain tissue of embryonic or neonatal animals, provide a more physiologically relevant model for studying tau pathology compared to immortalized cell lines. uq.edu.aunih.gov These cultures retain many of the characteristics of neurons in the brain, including their morphology, synaptic connections, and expression of neuronal-specific proteins.
A critical application of primary neuronal cultures in tau research is to investigate the effects of pathological insults, such as exposure to amyloid-beta (Aβ) peptides, on tau phosphorylation and neuronal viability. nih.govresearchgate.net Studies have shown that treating primary cortical neurons with fibrillar Aβ can lead to a rapid increase in the tyrosine phosphorylation of numerous neuronal proteins, including tau. nih.gov This hyperphosphorylation is a key step in the development of tau pathology.
Researchers utilize these cultures to explore the signaling pathways involved in Aβ-induced tau phosphorylation. For instance, inhibitors of specific kinases, such as Src family kinases and PI3-kinase, have been shown to block this pathological modification of tau. uq.edu.au Furthermore, primary neuronal cultures have been instrumental in demonstrating that Aβ can induce not only tau phosphorylation but also the loss of specific neuronal populations, such as cholinergic neurons. researchgate.net
| Culture Type | Experimental Use | Notable Observations |
| Rat Primary Cortical Neurons | Investigating Aβ-induced tau phosphorylation. nih.gov | Fibrillar Aβ induces rapid tyrosine phosphorylation of tau. nih.gov |
| Rat Primary Septal Cultures | Studying the link between Aβ, tau, and neuronal loss. researchgate.net | Aβ treatment leads to tau hyperphosphorylation and cholinergic neuron death. researchgate.net |
Cell Penetration Studies of Peptide-Based Molecules
The ability of peptides and peptide-based molecules, including those derived from the tau protein, to enter cells is a crucial area of investigation. Cell-penetrating peptides (CPPs) are short peptides, often rich in basic amino acids like arginine and lysine (B10760008), that can traverse cellular membranes. nih.govmdpi.com The study of their uptake mechanisms is vital for understanding how pathological proteins like tau might spread between neurons and for developing peptide-based therapeutic strategies.
Two primary mechanisms for CPP uptake have been proposed: direct penetration of the cell membrane and endocytosis. nih.gov Direct penetration can occur through various models, such as the "inverted micelle" model or the "carpet model," which involve transient destabilization of the membrane. nih.govmdpi.com Endocytosis, an energy-dependent process, involves the engulfment of the peptide into vesicles. nih.gov The specific pathway can depend on the peptide's concentration, sequence, and the cell type. mdpi.com
Research in this area often employs fluorescently labeled peptides to visualize their entry and localization within cells using techniques like confocal microscopy. nih.gov These studies are critical for determining how a peptide like Tau (295-309) might interact with and cross the neuronal membrane, a key step in the propagation of tau pathology.
Computational and In Silico Approaches
Computational and in silico methods have become indispensable for studying the molecular intricacies of tau peptides at a level of detail often inaccessible to experimental techniques. These approaches allow for the simulation and prediction of peptide behavior, providing insights into their structure, dynamics, and interactions.
Molecular Dynamics Simulations for Peptide Conformation and Binding
Molecular dynamics (MD) simulations are a powerful computational tool used to study the conformational dynamics of biomolecules, including peptides like Tau (295-309). nih.govspringernature.com These simulations solve Newton's equations of motion for the atoms of the system, allowing researchers to observe how the peptide folds and moves over time. nih.gov This is particularly important for intrinsically disordered proteins like tau, which lack a stable three-dimensional structure. nih.govspringernature.com
MD simulations have been used to investigate how factors like phosphorylation can influence the conformation of tau peptides. nih.govresearchgate.net By simulating the peptide in different phosphorylation states, researchers can identify changes in secondary structure, such as the formation of β-sheets or α-helices, which may precede aggregation. researchgate.net These simulations can generate conformational ensembles that can be correlated with experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net For instance, simulations have identified transient β-strand structures in regions of the tau protein that are crucial for its aggregation. researchgate.net
Protein-Protein and Protein-Peptide Docking Studies
Protein-peptide docking is a computational technique used to predict the binding mode of a peptide to a protein receptor. researchgate.netnih.gov This method is essential for understanding the interactions that govern the assembly of tau peptides into larger aggregates and for designing potential inhibitors of this process. researchgate.net
Docking algorithms explore the vast conformational space of the peptide and the protein's binding site to identify the most energetically favorable binding poses. researchgate.netnih.gov These studies can reveal the key amino acid residues involved in the interaction, providing a structural basis for the design of molecules that can disrupt the pathological aggregation of tau. researchgate.net For example, docking studies have been used to analyze the binding of small molecules to the active sites of tau, aiming to find compounds that can prevent its aggregation. researchgate.net Software packages like HADDOCK are specifically designed for modeling protein-peptide interactions and have been successfully used to study a variety of systems. bonvinlab.org
| Computational Technique | Purpose | Key Insights |
| Molecular Dynamics (MD) Simulations | To study the conformational dynamics and folding of Tau peptides. nih.govspringernature.com | Reveals how modifications like phosphorylation affect peptide structure and aggregation propensity. nih.govresearchgate.netresearchgate.net |
| Protein-Peptide Docking | To predict the binding modes between Tau peptides and other molecules. researchgate.netnih.gov | Identifies key interacting residues and informs the design of aggregation inhibitors. researchgate.net |
Emerging Research Directions and Future Perspectives for Tau Peptide 295 309 Trifluoroacetate Studies
Elucidating the Precise Role of Tau Peptide (295-309) in Early Pathological Mechanisms
The onset of tau pathology is characterized by the detachment of Tau protein from microtubules and its subsequent aggregation into toxic species. mdpi.com The peptide sequence from residue 295 to 309 lies within the microtubule-binding repeat domain (MTBR) and contains one of the key hexapeptide motifs, ³⁰⁶VQIVYK³¹¹, known to be essential for Tau aggregation. lancs.ac.uknih.gov Research is increasingly focused on understanding how this specific region contributes to the earliest pathological events.
In the initial stages of disease, post-translational modifications (PTMs) such as hyperphosphorylation reduce Tau's affinity for microtubules, leading to an increase in soluble, unbound Tau in the cytoplasm. mdpi.com This pool of free Tau is prone to misfolding and aggregation. The 295-309 region is a critical nucleation site; its exposure following conformational changes can trigger the self-assembly of Tau monomers into oligomers, which are considered the most neurotoxic species. researchgate.net These soluble aggregates can then seed further aggregation, leading to the formation of larger paired helical filaments (PHFs) and neurofibrillary tangles (NFTs). nih.govmdpi.com Current research aims to pinpoint the specific triggers and molecular interactions involving the 295-309 sequence that initiate this cascade, moving beyond the general understanding of hyperphosphorylation to identify the precise kinases and phosphatases that act on or near this region to modulate its pathogenic potential.
Development of Advanced Peptide-Based Research Tools for Investigating Tauopathies
Synthetic peptides corresponding to key protein regions are invaluable tools in biomedical research. Tau Peptide (295-309) is utilized as a research tool for several key applications in the study of tauopathies. medchemexpress.com
Peptide Screening Assays: This peptide is used in screening assays to identify molecules that can interact with this specific Tau sequence. medchemexpress.com This is crucial for discovering potential therapeutic agents that can block its aggregation or modulate its interactions with other proteins.
Aggregation Studies: As this peptide contains the aggregation-prone ³⁰⁶VQIVYK³¹¹ motif, it is used in in-vitro experiments to study the kinetics and structural dynamics of Tau fibrillization. lancs.ac.uk By observing how this isolated fragment aggregates, researchers can test the efficacy of potential aggregation inhibitors. nih.govresearchgate.net
Antibody Development and Epitope Mapping: Synthetic peptides like this are used to generate and characterize antibodies that target specific conformations or sequences of the Tau protein. mdpi.com Such antibodies are essential research tools for detecting pathological Tau in tissue samples and can also be developed as potential immunotherapies. nih.gov
The development of retro-inverso peptides, which are composed of D-amino acids in a reversed sequence, based on aggregation-promoting hotspots like the one within the 295-309 region, represents an advanced strategy. These modified peptides, such as RI-AG03, are designed to be more stable and act as potent inhibitors of Tau aggregation, serving as both research tools and potential therapeutic leads. lancs.ac.ukresearchgate.netelsevierpure.com
Exploration of Novel Interaction Partners and Signaling Pathways Modulated by the Peptide Region
The Tau protein does not act in isolation; it interacts with a multitude of cellular partners. nih.gov While much is known about the interactome of the full-length protein, identifying partners that specifically bind to the 295-309 region is a key area of emerging research. This region's accessibility and conformation are dynamically regulated, influencing which proteins it can bind to. Peptide screening, using Tau Peptide (295-309) as bait, is a direct method for discovering these novel interaction partners. medchemexpress.com
Potential interaction partners for this region include:
Protein Kinases and Phosphatases: Enzymes that add or remove phosphate (B84403) groups, directly influencing the peptide's charge and structure.
Chaperone Proteins: Proteins like 14-3-3 that may bind to phosphorylated Tau, potentially influencing its stability and aggregation propensity. tue.nl
Metal Ions: Metal ions such as zinc and copper have been shown to interact with the MTBR of Tau and can modulate its aggregation and phosphorylation. frontiersin.org
The binding of these partners can influence major cellular signaling pathways. For instance, dysregulation of the Wnt signaling pathway has been implicated in degenerative diseases and is known to interact with pathways that regulate Tau phosphorylation, such as the one involving GSK-3β. tandfonline.com Understanding how the 295-309 peptide region might mediate or be affected by these signaling cascades could reveal new targets for therapeutic intervention.
| Potential Interaction Partner Class | Example(s) | Potential Effect on Tau (295-309) Region |
| Protein Kinases | GSK-3β, p38, CDK5 | Phosphorylation, promoting detachment from microtubules and aggregation. mdpi.comnih.gov |
| Protein Phosphatases | PP2A | Dephosphorylation, potentially restoring normal function. nih.gov |
| Chaperone Proteins | 14-3-3 | Stabilization of specific conformations, role in aggregation is complex. tue.nl |
| Metal Ions | Zinc (Zn²⁺), Copper (Cu²⁺) | Modulation of aggregation and phosphorylation state. frontiersin.org |
| Other Tau Molecules | Monomers, Oligomers | Templated misfolding and propagation of aggregation. nih.gov |
Contributions to Understanding Conformational States and Disease Progression
The transition of the Tau protein from a soluble, intrinsically disordered state to a highly structured, aggregated fibril is a central event in disease progression. mdpi.comnih.gov The 295-309 peptide region plays a fundamental role in this conformational conversion. Studies using this peptide help to dissect the structural changes that are critical for the formation of the β-sheet structure that characterizes amyloid fibrils. researchgate.net
Recent advances in cryo-electron microscopy (cryo-EM) have revealed that Tau can form different fibrillar structures, or "strains," in different tauopathies. researchgate.netfrontiersin.org These distinct folds are believed to underlie the clinical and pathological heterogeneity of these diseases. The 295-309 region, containing the potent ³⁰⁶VQIVYK³¹¹ aggregation motif, is a core component of these fibril structures. By studying this peptide in isolation or within larger constructs, researchers can investigate how factors like post-translational modifications or interactions with cellular cofactors influence which specific fibril conformation is adopted. nih.gov This knowledge is crucial for understanding why different tauopathies manifest with distinct pathologies and progress at different rates. The ability of pathological Tau conformations to act as templates, recruiting and misfolding native Tau protein in a prion-like manner, is a key mechanism of disease progression, and the 295-309 region is integral to this process. frontiersin.org
Potential for Guiding Rational Design of Next-Generation Research Probes and Therapeutic Modulators
A detailed understanding of the structure and function of the Tau Peptide (295-309) region provides a direct blueprint for the rational design of new diagnostic and therapeutic agents. nih.gov
Research Probes: Knowledge of this region's specific conformations in aggregated states can guide the development of highly selective fluorescent probes or PET (Positron Emission Tomography) ligands. acs.org Current probes often struggle to differentiate between amyloid-β and Tau aggregates or between different Tau fibril strains. acs.org Probes designed to specifically recognize the structure of the 295-309 region within pathological aggregates could lead to more accurate diagnostics for specific tauopathies.
Therapeutic Modulators: The 295-309 region, containing a primary aggregation hotspot, is a prime target for therapeutic intervention. nih.govnih.gov
Aggregation Inhibitors: Small molecules or peptides can be designed to bind to this region on soluble Tau monomers, stabilizing a non-aggregation-prone conformation or physically blocking the site from participating in fibril formation. Peptide-based inhibitors, including stabilized D-amino acid peptides, have shown promise in preventing aggregation in both in-vitro and in-vivo models. researchgate.netelsevierpure.com
Immunotherapies: Antibodies can be developed to specifically target the 295-309 sequence when it is exposed in pathological conformations, promoting the clearance of toxic Tau species. nih.gov
| Application | Design Strategy Based on Tau (295-309) | Goal |
| Research Probes | Design small molecules that bind to the specific fold of the 295-309 region within Tau fibrils. | Selective imaging of Tau pathology for diagnostics and research. acs.org |
| Aggregation Inhibitors | Develop peptides (e.g., D-peptides) or small molecules that cap the aggregation-prone motif. | Prevent the initial nucleation and elongation of Tau fibrils. nih.govnih.gov |
| Immunotherapy | Generate antibodies that recognize the exposed 295-309 region in misfolded Tau. | Promote clearance of pathological Tau and prevent cell-to-cell spread. nih.govnih.gov |
By continuing to explore the multifaceted role of the Tau Peptide (295-309) region, from its fundamental involvement in aggregation to its interactions within complex cellular pathways, researchers can pave the way for novel and targeted strategies to combat a range of devastating neurodegenerative diseases. nih.gov
Q & A
How to accurately quantify the active peptide content in Tau Peptide (295-309) Trifluoroacetate preparations?
Basic
The total mass of lyophilized this compound includes both the peptide and the trifluoroacetate (TFA) counterion. To determine the actual peptide content, use amino acid analysis (AAA) or refer to the certificate of analysis (COA) provided by the supplier, which typically reports peptide purity and salt content . For precise molarity calculations, adjust based on the peptide percentage (e.g., if the COA states 80% peptide content, multiply the total mass by 0.8 before molarity calculations).
What solvent systems are optimal for solubilizing this compound without inducing aggregation?
Basic
Acidic or basic peptides are often more soluble at neutral pH. For Tau Peptide (295-309), start with aqueous buffers (e.g., PBS, Tris-HCl) at pH 7.0–7.4. If solubility is low, consider adding small amounts of organic solvents (e.g., acetonitrile <10%) or chaotropic agents (e.g., urea). Note that residual TFA from the salt form may acidify the solution; verify pH before use .
How does the trifluoroacetate counterion influence the secondary structure of Tau Peptide (295-309) under physiological conditions?
Advanced
Trifluoroacetate can alter peptide conformation due to its acidity and ionic interactions. Use circular dichroism (CD) spectroscopy to compare the secondary structure of TFA-bound peptide with acetate-exchanged variants. For example, TFA may stabilize β-sheet or random coil structures in aqueous buffers, while acetate counterions might favor α-helical conformations .
What methods are available for replacing trifluoroacetate with alternative counterions, and how is exchange efficiency validated?
Advanced
Anion-exchange chromatography (e.g., using Amberlite IRA-400 resin) can replace TFA with acetate or chloride ions. Validate the exchange efficiency via elemental analysis (e.g., measuring fluorine content reduction) or ion chromatography . A successful exchange typically reduces residual TFA by >80% .
How to account for trifluoroacetate content when calculating molar concentrations of Tau Peptide (295-309)?
Basic
The peptide mass in TFA salt includes ~10–20% counterion by weight. Use the formula:
For example, if a vial contains 10 mg of peptide-TFA with 15% TFA, the actual peptide mass is 8.5 mg. Confirm TFA content via HPLC or titration methods .
What analytical strategies mitigate batch-to-batch variability in this compound for sensitive bioassays?
Advanced
Request additional quality control (QC) metrics from suppliers, including:
- Peptide content analysis (via AAA)
- TFA quantification (e.g., ion chromatography)
- Solubility testing in standardized buffers
For cell-based assays, ensure TFA content is <1% to avoid cytotoxicity .
How does residual trifluoroacetic acid affect in vitro assays involving Tau Peptide (295-309), and how can this be controlled?
Advanced
Residual TFA lowers solution pH, potentially disrupting cellular assays or protein interactions. To mitigate:
- Perform counterion exchange to acetate or HCl forms.
- Dialyze the peptide against a neutral buffer before use.
- Measure pH after solubilization and adjust with NaOH if needed .
What storage conditions preserve the stability of this compound for long-term studies?
Basic
Store lyophilized peptide at -20°C in airtight, desiccated vials . Avoid repeated freeze-thaw cycles. For reconstituted solutions, aliquot and store at -80°C with cryoprotectants (e.g., 5% trehalose) to prevent aggregation .
How to correlate discrepancies in biological activity of this compound across studies with physicochemical properties?
Advanced
Discrepancies may arise from:
- Batch-specific TFA content altering peptide charge or solubility.
- Structural variability (e.g., β-sheet vs. random coil) affecting receptor binding.
Use HPLC-MS for purity checks, CD spectroscopy for structural analysis, and surface plasmon resonance (SPR) for binding affinity comparisons .
What are the implications of trifluoroacetate salt vs. hydrochloride salt on the experimental outcomes of Tau Peptide (295-309)?
Basic
TFA salts introduce acidity (pH \sim3–4 in solution), which may denature pH-sensitive proteins. HCl salts are less acidic (pH \sim5–6) and preferred for cell-based assays. Always report the salt form in methodology to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
